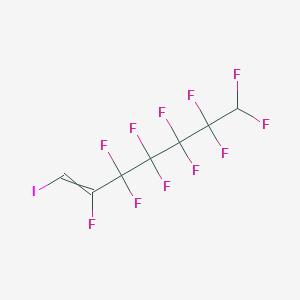
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a heptene backbone. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene typically involves the fluorination of a heptene precursor followed by iodination. One common method involves the use of elemental fluorine or a fluorinating agent such as cobalt trifluoride to introduce the fluorine atoms. The iodination step can be achieved using iodine or an iodine-containing reagent under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors that can handle highly reactive fluorinating agents and iodine is crucial. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with electrophiles or nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or amines in polar solvents like water or alcohols.
Addition Reactions: Electrophiles like hydrogen halides or nucleophiles like Grignard reagents under controlled temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium catalysts.
Major Products Formed
Substitution: Formation of fluorinated alcohols or amines.
Addition: Formation of halogenated or alkylated products.
Reduction: Formation of fully saturated fluorinated alkanes.
Scientific Research Applications
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with high resistance to heat and chemicals.
Mechanism of Action
The mechanism of action of 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms impart high electronegativity, influencing the compound’s reactivity and interaction with other molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol: A biodegradation product used in nanotube composites and catalysis.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: A structurally related compound with similar fluorination and iodination patterns.
Uniqueness
2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
110680-45-0 |
|---|---|
Molecular Formula |
C7H2F11I |
Molecular Weight |
421.98 g/mol |
IUPAC Name |
2,3,3,4,4,5,5,6,6,7,7-undecafluoro-1-iodohept-1-ene |
InChI |
InChI=1S/C7H2F11I/c8-2(1-19)4(11,12)6(15,16)7(17,18)5(13,14)3(9)10/h1,3H |
InChI Key |
TYYCSLBFNGPIQR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




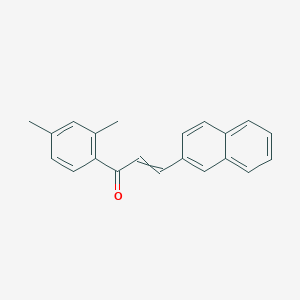
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)

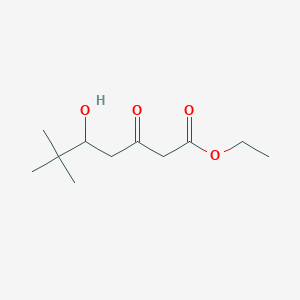
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
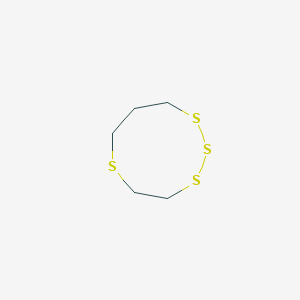
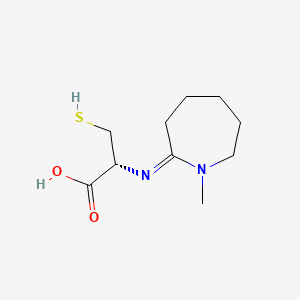
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
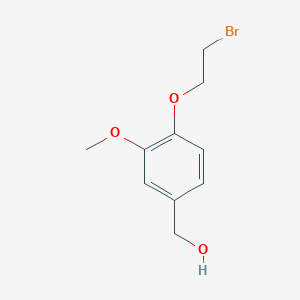
![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
